molecular formula C16H27N B1594783 [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)- CAS No. 65355-35-3

[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-

Cat. No.: B1594783
CAS No.: 65355-35-3
M. Wt: 233.39 g/mol
InChI Key: GPKWICXATIXXQY-UHFFFAOYSA-N
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Description

[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-: is a chemical compound with the molecular formula C16H27N and a molecular weight of 233.3923

Scientific Research Applications

The compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Studied for its potential biological activity.

  • Medicine: : Investigated for its therapeutic properties.

  • Industry: : Utilized in the development of new materials and chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

  • Nucleophilic Substitution Reactions: : Involving the reaction of a suitable precursor with a nucleophile under controlled conditions.

  • Reduction Reactions: : Using reducing agents to convert precursor compounds into the desired product.

  • Cyclization Reactions: : Forming the bicyclic structure through intramolecular reactions.

Industrial Production Methods

Industrial production typically involves large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : Converting the compound to its oxidized forms.

  • Reduction: : Reducing the compound to simpler forms.

  • Substitution Reactions: : Replacing functional groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution Reactions: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution Reactions: : Formation of derivatives with different functional groups.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. This may include binding to enzymes or receptors, influencing signaling pathways, and modulating biological processes.

Comparison with Similar Compounds

[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-: can be compared with other similar compounds such as bicyclohexyl derivatives and carbonitrile compounds

List of Similar Compounds

  • Bicyclohexyl derivatives

  • Carbonitrile compounds

  • Other substituted bicyclic compounds

Properties

IUPAC Name

4-(4-propylcyclohexyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h13-16H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKWICXATIXXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1070305
Record name [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1070305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65355-35-3
Record name (1,1'-Bicyclohexyl)-4-carbonitrile, 4'-propyl-, (trans,trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065355353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1070305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [trans(trans)]-4'-propyl[1,1'-bicyclohexyl]-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-
Reactant of Route 2
[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-
Reactant of Route 3
[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-
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[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-
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[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-
Reactant of Route 6
[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-

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